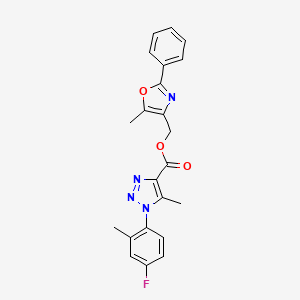

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

This compound is a hybrid heterocyclic molecule featuring a 1,3-oxazole core linked via a methyl ester group to a 1,2,3-triazole moiety. The 1,3-oxazole ring is substituted with a methyl group at position 5 and a phenyl group at position 2, while the triazole ring is substituted with a 4-fluoro-2-methylphenyl group at position 1 and a methyl group at position 3. Its synthesis likely involves multi-step coupling reactions, with crystallization and structural validation via X-ray diffraction (XRD) using programs like SHELXL .

Properties

IUPAC Name |

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3/c1-13-11-17(23)9-10-19(13)27-14(2)20(25-26-27)22(28)29-12-18-15(3)30-21(24-18)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMJKVCBASIJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , and it has a molecular weight of approximately 373.37 g/mol. The structure features a triazole ring, an oxazole moiety, and a phenyl group, which contribute to its diverse biological activities.

Mechanisms of Biological Activity

Research indicates that compounds containing oxazole and triazole rings exhibit various biological activities due to their ability to interact with multiple biological targets. The following mechanisms have been identified:

- Anticancer Activity : Several studies have shown that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity.

- Antimicrobial Properties : The oxazole ring is known for its antimicrobial activity. Compounds similar to the target molecule have shown efficacy against both bacterial and fungal pathogens.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).

Anticancer Activity

A study evaluated the cytotoxic effects of related triazole compounds on human cancer cell lines including MCF-7 (breast cancer), HCT116 (colorectal cancer), and HeLa (cervical cancer). The results indicated that certain derivatives had IC50 values in the micromolar range, suggesting potent anticancer activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 12.5 |

| Compound B | HCT116 | 8.9 |

| Compound C | HeLa | 15.0 |

Antimicrobial Activity

In another study focusing on antimicrobial activity, various derivatives were tested against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be significantly influenced by modifications to its structure. For example:

- Substitution on the Triazole Ring : Variations in substituents can enhance or diminish anticancer potency.

- Oxazole Modifications : Altering the methyl group on the oxazole ring can affect antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on isostructural thiazole-triazole hybrids (compounds 4 and 5 ), which serve as valuable analogs for comparison. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations

Heterocycle Influence :

- The substitution of 1,3-oxazole (oxygen atom) in the target compound vs. 1,3-thiazole (sulfur atom) in compounds 4 and 5 alters electronic properties. Thiazoles generally exhibit higher polarizability and stronger intermolecular interactions (e.g., S···π contacts), which may enhance crystallinity .

- The oxazole core in the target compound could reduce metabolic stability compared to thiazoles, impacting pharmacokinetics in therapeutic applications.

In compounds 4 and 5, halogen substituents (Cl/Br) on the thiazole aryl group modulate crystal packing via halogen bonding, a feature absent in the target compound due to its phenyl substitution .

Bioactivity Potential: While the target compound’s bioactivity is uncharacterized, compounds 4 and 5 demonstrate antimicrobial properties, suggesting that analogous triazole-oxazole hybrids may share similar modes of action (e.g., enzyme inhibition via triazole-metal coordination) .

Synthesis and Characterization :

- Both the target compound and analogs 4/5 likely employ high-yield coupling reactions (e.g., Huisgen cycloaddition for triazole formation). Structural validation via XRD and SHELX software is standard practice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.